Methyl(1,2,3,4,5,6-13C6)cyclohexatriene is a specifically isotopically labeled form of methylcyclohexatriene, a six-membered aromatic ring containing one double bond and a methyl group attached. The "13C6" designation indicates that all six carbon atoms in the cyclohexatriene ring are uniformly labeled with the isotope carbon-13. This isotopic labeling technique is commonly used in various scientific research applications, including:
Methyl(1,2,3,4,5,6-13C6)cyclohexatriene can be used as a probe molecule in mechanistic studies of chemical reactions involving cyclohexatriene or similar aromatic compounds. The isotopic labeling allows researchers to track the fate of the carbon atoms during the reaction and gain insights into the reaction mechanism. For example, this isotopically labeled molecule can be used to study:
While research on the specific applications of methyl(1,2,3,4,5,6-13C6)cyclohexatriene in material science is limited, isotopically labeled aromatic compounds can be used in various material science studies. These studies may involve:
Toluene-13C6 is an isotopically labeled derivative of toluene, where all six carbon atoms in the benzene ring are replaced by the carbon-13 isotope. This compound has the molecular formula and is primarily utilized in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, where it serves as an internal standard for quantitative analysis and structural elucidation. The isotopic labeling allows researchers to trace the compound's behavior in various
Toluene-13C6 exhibits chemical reactivity similar to that of ordinary toluene. Key reactions include:
Toluene-13C6 can be synthesized through several methods that involve substituting hydrogen atoms on the benzene ring with carbon-13 isotopes. Common synthetic routes include:
Toluene-13C6 is primarily used in:
Interaction studies involving toluene-13C6 focus on its behavior in biological systems and its interaction with enzymes and proteins. The presence of carbon-13 allows for detailed tracking of metabolic pathways and interactions at a molecular level. Research indicates that compounds like toluene can generate reactive oxygen species during metabolism, leading to oxidative stress and potential cellular damage .
Toluene-13C6 shares similarities with several other aromatic compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Toluene | C7H8 | Parent compound; widely used as a solvent and fuel. |
Benzene | C6H6 | Basic aromatic hydrocarbon; simpler structure. |
Ethylbenzene | C8H10 | A common solvent; used in styrene production. |
Xylene | C8H10 | Mixture of isomers; used as a solvent and in paints. |
Toluene Diisocyanate | C9H6N2O2 | Used in polyurethane production; more reactive. |
Toluene-13C6 is unique due to its isotopic labeling with carbon-13, which distinguishes it from ordinary toluene and allows for precise tracking in chemical and biological studies. This feature provides valuable insights into reaction mechanisms and metabolic pathways that are not achievable with non-labeled compounds .
Toluene-13C6 exhibits physical properties that are remarkably similar to those of unlabeled toluene due to the minimal mass difference introduced by carbon-13 isotope substitution [2] [4]. The compound maintains a melting point of approximately -93°C, consistent with literature values for isotopically labeled toluene derivatives [4] [9]. The boiling point remains at 110°C, demonstrating that the carbon-13 labeling does not significantly alter the fundamental thermodynamic properties of the molecule [4] [9].
These temperature constants reflect the robust nature of the aromatic system and the methyl substituent, where isotopic substitution in the benzene ring does not disrupt the intermolecular forces governing phase transitions [1] [6]. The preservation of these critical physical parameters ensures that Toluene-13C6 can serve as an effective isotopic tracer without introducing substantial changes to the system being studied [2] [28].
The density of Toluene-13C6 shows a measurable increase compared to unlabeled toluene, reflecting the greater atomic mass of carbon-13 isotopes [2] [4] [9]. Commercial preparations report a density of 0.920 grams per milliliter at 25°C, representing an increase from the 0.8623 grams per milliliter density of regular toluene at the same temperature [1] [9]. This density difference of approximately 6.7% directly correlates with the mass contribution of the six carbon-13 atoms replacing carbon-12 in the benzene ring [4] [28].
Solubility parameters for Toluene-13C6 remain essentially unchanged from those of unlabeled toluene [4]. The compound maintains limited water solubility at approximately 0.052% at 25°C, consistent with the hydrophobic nature of the aromatic ring system [1]. The isotopic labeling does not alter the electronic distribution or polarity of the molecule sufficiently to impact solubility characteristics in various solvents [2] [4].
Property | Toluene-13C6 | Regular Toluene | Units |
---|---|---|---|
Density (25°C) | 0.920 [9] | 0.8623 [1] | g/mL |
Water Solubility (25°C) | ~0.052 [4] | 0.052 [1] | % |
Molecular Weight | 98.09 [2] [9] | 92.14 [1] | g/mol |
The structural comparison between Toluene-13C6 and unlabeled toluene reveals minimal differences in bond lengths, angles, and electronic properties [2] [4]. The carbon-carbon bond distances within the aromatic ring remain virtually identical, with the C-CH3 bond length maintaining its characteristic 0.1524 nanometer distance [5]. The preservation of these geometric parameters confirms that carbon-13 substitution does not introduce significant structural perturbations [2] [28].
Nuclear magnetic resonance spectroscopy provides the most distinctive differences between the two compounds [36] [37]. Toluene-13C6 exhibits five distinct carbon-13 signals in carbon-13 nuclear magnetic resonance spectra, corresponding to the five different carbon environments in the molecule [36] [39]. This contrasts with the single carbon-13 signal typically observed for the methyl carbon in unlabeled toluene, making the isotopically labeled compound invaluable for mechanistic studies and structural elucidation [2] [37].
The molecular weight difference of 6.0 atomic mass units between Toluene-13C6 (98.09 grams per mole) and regular toluene (92.14 grams per mole) represents the most quantifiable distinction between these compounds [1] [2] [9]. This mass difference enables precise analytical detection and quantification in complex mixtures while maintaining chemical behavior essentially identical to the unlabeled parent compound [28].
The phenyl ring in Toluene-13C6 demonstrates reactivity patterns characteristic of activated aromatic systems, with the methyl group serving as an electron-donating substituent that enhances electrophilic aromatic substitution reactions [13] [40]. The ring undergoes typical electrophilic aromatic substitution reactions including nitration, sulfonation, and halogenation with reaction rates approximately 25 times faster than benzene [13] [41]. The methyl group directs incoming electrophiles preferentially to the ortho and para positions relative to the methyl substituent [40] [43].
Nitration of Toluene-13C6 proceeds through the classical two-step electrophilic aromatic substitution mechanism, where the nitronium ion attacks the electron-rich aromatic system [13] [45]. The reaction yields predominantly ortho and para nitrotoluene isomers, with the distribution depending on reaction conditions and temperature [13] [45]. The carbon-13 labeling allows for detailed mechanistic studies using nuclear magnetic resonance spectroscopy to track the fate of individual carbon atoms during the reaction [37].
Friedel-Crafts acylation reactions with Toluene-13C6 demonstrate similar regioselectivity patterns, with aluminum chloride catalyzing the formation of acylium ion electrophiles [17] [42]. The isotopic labeling provides valuable insights into reaction pathways and intermediate formation, particularly in studies examining the reversibility of Friedel-Crafts reactions at elevated temperatures [46]. At high temperatures, thermodynamic control can favor meta-substituted products despite the kinetic preference for ortho and para substitution [46].
The methyl substituent in Toluene-13C6 exhibits characteristic reactivity patterns associated with benzylic positions, including hydrogen atom abstraction and oxidation reactions [44] [16]. Hydroxyl radical attack on the methyl group represents a primary degradation pathway under atmospheric conditions, with the reaction proceeding through hydrogen abstraction to form benzyl radicals [44]. The carbon-13 labeling in the ring system allows for detailed tracking of subsequent reactions and product formation [19] [20].
Oxidation of the methyl group can proceed through multiple pathways depending on reaction conditions and oxidizing agents [44]. Potassium permanganate oxidation under acidic conditions converts the methyl group to benzoic acid derivatives, while milder oxidizing conditions can yield benzyl alcohol or benzaldehyde intermediates . The isotopic labeling facilitates mechanistic studies by enabling precise identification of reaction products and intermediates through mass spectrometry and nuclear magnetic resonance analysis [19].
Enzymatic reactions involving the methyl group demonstrate significant kinetic isotope effects when deuterated toluene substrates are employed [16]. Studies with benzylsuccinate synthase show deuterium kinetic isotope effects of 2.9 ± 0.1 on maximum reaction velocity divided by Michaelis constant at 30°C, providing insights into the hydrogen abstraction mechanism [16]. These findings suggest that similar isotope effects may be observed with carbon-13 labeling, though the magnitude would be considerably smaller due to the smaller mass difference [22].
Carbon-13 isotopic substitution in Toluene-13C6 introduces measurable kinetic isotope effects in reactions involving bond formation or cleavage at the labeled carbon positions [19] [22]. These effects typically manifest as slight decreases in reaction rates when carbon-13 replaces carbon-12 in reactive positions, with the magnitude depending on the degree of bond order change in the transition state [22]. Primary kinetic isotope effects occur when carbon-carbon bonds are formed or broken during the reaction, while secondary isotope effects result from changes in hybridization or bonding at adjacent positions [19] [21].
Photooxidation studies of Toluene-13C6 reveal carbon kinetic isotope effects in the formation of secondary organic aerosol components [19] [20]. Products such as methylnitrophenols and methylnitrocatechols show carbon-13 depletion of 5-6 parts per thousand compared to the starting material, indicating kinetic fractionation during the reaction pathways [19]. These isotope effects provide valuable information about reaction mechanisms and can be used to distinguish between different degradation pathways in atmospheric chemistry studies [21].
The measurement of carbon kinetic isotope effects in Toluene-13C6 reactions requires sophisticated analytical techniques including gas chromatography coupled with combustion furnace isotope ratio mass spectrometry [19] [20]. These methods enable precise determination of carbon isotope ratios in reaction products, allowing for quantitative assessment of isotope fractionation during chemical transformations [19]. The data obtained from such studies contributes to understanding reaction mechanisms and developing predictive models for environmental fate and transport of aromatic compounds [21].
Reaction Type | Isotope Effect | Magnitude | Reference |
---|---|---|---|
Photooxidation Products | Carbon-13 Depletion | 5-6‰ [19] | Primary |
Electrophilic Substitution | Rate Reduction | <5% [22] | Secondary |
Hydroxyl Radical Attack | Fractionation | Variable [19] [21] | Primary |